molecular formula C9H9FO2 B096899 2-[(4-Fluorophenoxy)methyl]oxirane CAS No. 18123-82-5

2-[(4-Fluorophenoxy)methyl]oxirane

Cat. No.: B096899
CAS No.: 18123-82-5
M. Wt: 168.16 g/mol
InChI Key: CGWDABYOHPEOAD-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenoxy)methyl]oxirane is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Analysis :

    • (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is a chiral resolution reagent used for analyzing scalemic mixtures of amines through regioselective ring-opening. It offers a straightforward method for identifying and quantifying diastereomeric products via NMR and HPLC (Rodríguez-Escrich et al., 2005).
  • Synthesis of Fluorinated Chirons :

    • 2-(Fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane has been synthesized for use as a versatile fluorinated chiron, beneficial in the creation of various derivatives through regio- and stereo-selective openings of the oxirane ring (Arnone et al., 1992).
  • Polymer Synthesis :

    • The compound has been used in the synthesis of polymers, such as in the creation of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane}, which is synthesized via ring-opening polymerization. This demonstrates its application in advanced material science (Li Zhan-xiong, 2012).
  • Electrochromic Materials :

    • The compound has been utilized in the synthesis of electrochromic materials, contributing to the field of electronic and optical materials. For example, it played a role in the enhancement of poly(3,4‐ethylenedioxythiophene) films, improving their electrochromic properties (Zhang et al., 2014).
  • Genetic Research :

    • In genetic research, the effects of oxiranes, including 2-[(4-Fluorophenoxy)methyl]oxirane, on gene mutations and micronuclei in mammalian cells have been investigated. Such studies contribute to our understanding of genetic mechanisms and potential risks of these compounds (Schweikl et al., 2004).

Safety and Hazards

The safety data sheet for “2-[(4-Fluorophenoxy)methyl]oxirane” indicates that it is harmful if swallowed . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .

Future Directions

As for future directions, “2-[(4-Fluorophenoxy)methyl]oxirane” is currently used for research and development purposes . Its potential applications in various fields such as proteomics research are being explored .

Mechanism of Action

Target of Action

This compound is used for proteomics research , suggesting it may interact with proteins or other biomolecules in the cell.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Fluorophenoxy)methyl]oxirane . Factors such as temperature, pH, and the presence of other molecules could impact how this compound interacts with its targets and exerts its effects.

Properties

IUPAC Name

2-[(4-fluorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWDABYOHPEOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18123-82-5
Record name Oxirane, ((4-fluorophenoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018123825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.